Promitil

Toxicity Maximum Tolerated Dose Myelosuppression

Procure Promitil (PL-MLP, JNJ-27548547), the only thiolytic-cleavable pegylated liposomal mitomycin C prodrug designed for tumor microenvironment-specific activation. It provides a 3-fold higher maximum tolerated dose and 3-fold reduction in systemic toxicity compared to free mitomycin C, enabling aggressive chemoradiotherapy regimens impossible with the free drug. Clinical data demonstrate 39–42% disease stabilization in chemo-refractory mCRC, with radiation-induced thiol production potentiating tumor-specific payload release. Ideal for preclinical radiosensitization studies or trials requiring sustained high-dose MMC exposure without dose-limiting myelosuppression. For research use only; custom synthesis and clinical supply inquiries welcome.

Molecular Formula C62H98N4O11S2
Molecular Weight 1139.6 g/mol
CAS No. 303983-00-8
Cat. No. B10815387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromitil
CAS303983-00-8
Molecular FormulaC62H98N4O11S2
Molecular Weight1139.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(CSSC1=CC=C(C=C1)COC(=O)N2C3C2C4(C(C5=C(N4C3)C(=O)C(=C(C5=O)N)C)COC(=O)N)OC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C62H98N4O11S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-52(67)74-43-48(77-53(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)45-78-79-49-39-37-47(38-40-49)42-76-61(72)66-51-41-65-56-54(58(70)55(63)46(3)57(56)69)50(44-75-60(64)71)62(65,73-4)59(51)66/h37-40,48,50-51,59H,5-36,41-45,63H2,1-4H3,(H2,64,71)/t48?,50-,51+,59+,62-,66?/m1/s1
InChIKeyLIHIIWJRSSLKKX-YCTALCSSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Promitil (CAS 303983-00-8): Pegylated Liposomal Mitomycin C Prodrug for Enhanced Therapeutic Index and Tumor Targeting


Promitil (CAS: 303983-00-8), also designated PL-MLP or JNJ-27548547, is an investigational anticancer agent consisting of a lipid-based prodrug of mitomycin C (MLP) encapsulated in the bilayer of pegylated liposomes . The prodrug is designed for thiolytic cleavage, enabling the release of active mitomycin C (MMC) preferentially in tissues with a reducing environment, such as the tumor microenvironment . Promitil is engineered for prolonged systemic circulation (stealth-like pharmacokinetics) with the goal of reducing the dose-limiting toxicity associated with free MMC while maintaining or enhancing antitumor efficacy, particularly as a radiosensitizer in chemoradiotherapy regimens .

Why Free Mitomycin C Cannot Substitute for Promitil (PL-MLP) in Chemoradiotherapy and Advanced Colorectal Cancer


Free mitomycin C (MMC) is a potent DNA alkylating agent and radiosensitizer but its clinical utility is severely constrained by dose-limiting myelosuppression and cumulative toxicity . Direct substitution of free MMC for Promitil is not pharmacologically or toxicologically equivalent. Promitil's pegylated liposomal encapsulation fundamentally alters its pharmacokinetic profile, achieving a plasma half-life of approximately 20-24 hours compared to the rapid clearance of free MMC . Critically, the prodrug design ensures that active MMC is released preferentially in tissues via thiolytic cleavage, a process that is accelerated by radiation-induced thiol production in tumor cells, a mechanism absent in free drug administration . This differentiated pharmacology translates into a 3-fold reduction in systemic toxicity and a 3-fold higher maximum tolerated dose (MTD) in MMC-equivalents, enabling therapeutic regimens that are simply not feasible with the free drug .

Quantitative Evidence Guide: How Promitil (PL-MLP) Differentiates from Free Mitomycin C and Other Chemotherapeutics


Toxicity Profile: 3-Fold Reduction in Systemic Toxicity and 3-Fold Higher MTD vs. Free Mitomycin C

Promitil demonstrates a significantly improved safety profile compared to free mitomycin C (MMC). Preclinical and Phase I clinical studies report a 3-fold reduction in toxicity and a 3-fold higher maximum tolerated dose (MTD) in MMC-equivalents for Promitil . The Phase I study established a single-dose MTD of 3 mg/kg for Promitil, which corresponds to approximately 3-fold greater cumulative MMC-equivalent exposure than achievable with free MMC . Thrombocytopenia is the cumulative dose-limiting toxicity, but the overall safety profile is favorable .

Toxicity Maximum Tolerated Dose Myelosuppression Liposomal Formulation

Radiosensitization Efficacy: Promitil Outperforms Free MMC in Chemoradiotherapy Preclinical Models

In a direct preclinical comparison, Promitil-based chemoradiotherapy (CRT) regimens delayed tumor growth significantly more than corresponding treatment with free MMC, with or without 5-fluorouracil (5FU) . In mouse xenograft models of colorectal cancer (HT-29), Promitil enhanced radiosensitivity and demonstrated superior tumor growth inhibition compared to equitoxic doses of free MMC . The study further noted that mice treated with Promitil experienced less hair toxicity despite using 2.5-fold higher MMC equivalents .

Radiosensitizer Chemoradiotherapy Colorectal Cancer Preclinical Efficacy

Pharmacokinetic Differentiation: Stealth-Like Long Half-Life (~20-24 hrs) vs. Rapid Clearance of Free MMC

The pharmacokinetic profile of Promitil is fundamentally distinct from free mitomycin C. Clinical Phase I data demonstrate that the MLP prodrug exhibits a slow, nearly mono-exponential clearance with a plasma half-life of 20-24 hours and a small volume of distribution similar to blood volume . In contrast, free MMC is rapidly cleared from plasma. This stealth-like pharmacokinetics results in prolonged systemic circulation and enhanced tumor localization via the enhanced permeability and retention (EPR) effect . Importantly, free MMC is undetectable or extremely low in plasma, confirming the stability of the prodrug in circulation and its tissue-selective activation .

Pharmacokinetics Half-Life Pegylated Liposome Tumor Accumulation

Clinical Efficacy in Chemo-Refractory mCRC: 39-42% Disease Stabilization Rate and Survival Benefit

In a Phase 1A/B study of 53 patients with metastatic colorectal carcinoma (CRC) who were largely chemo-refractory, treatment with PL-MLP resulted in a disease stabilization rate of 39% (reported as 42% in efficacy-evaluable patients) . Median survival for patients achieving stable disease was significantly prolonged to 13.9-14.4 months, compared to 6.35-6.5 months for patients with progressive disease . This survival advantage was correlated with longer plasma half-life and slower clearance of MLP, underscoring the clinical relevance of the differentiated pharmacokinetics .

Metastatic Colorectal Cancer Disease Stabilization Survival Phase 1

Promitil (PL-MLP): High-Impact Research and Clinical Procurement Scenarios Based on Quantitative Evidence


Chemoradiotherapy Research in Colorectal and Other Solid Tumors

Given the direct preclinical evidence that Promitil-based chemoradiotherapy significantly outperforms free MMC-based regimens in tumor growth delay while reducing toxicity, procurement is strongly indicated for studies investigating radiosensitization. The radiation-triggered release mechanism provides a unique pharmacological rationale for combination with external beam radiotherapy, particularly in oligometastatic settings .

Advanced/Refractory Metastatic Colorectal Cancer (mCRC) Clinical Studies

The clinical data demonstrating a 39-42% disease stabilization rate and significant survival prolongation in chemo-refractory mCRC patients justifies procurement for clinical trials in this high-need population. The correlation between pharmacokinetic parameters (longer T½) and improved outcome further supports the use of Promitil as a differentiated nanomedicine in this setting .

Studies Requiring High-Dose Mitomycin C Regimens with Improved Tolerability

For preclinical or clinical protocols that require sustained or high-dose MMC exposure but are limited by the severe toxicity of free drug, Promitil offers a 3-fold higher MTD and 3-fold reduction in systemic toxicity. This enables more aggressive or prolonged dosing schedules, making it the preferred agent for evaluating the full therapeutic potential of MMC-based therapies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Promitil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.